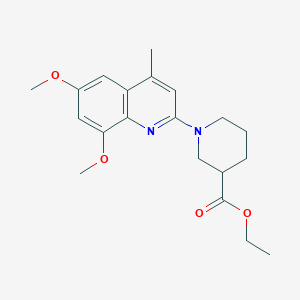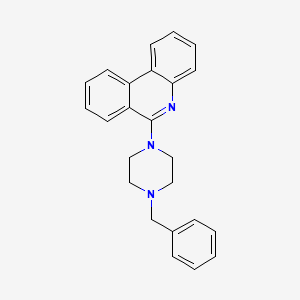![molecular formula C18H21F2N5O B6072806 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B6072806.png)
2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine, commonly known as DFP-10825, is a small molecule drug that has gained significant attention in the field of cancer research. This drug has shown potential as a treatment for various types of cancer, including lung cancer, breast cancer, and colon cancer. In
作用機序
DFP-10825 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 plays a critical role in the stability and function of various proteins that are important for cancer cell survival. By inhibiting HSP90, DFP-10825 disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in preclinical studies. In addition to inducing apoptosis in cancer cells, DFP-10825 has been shown to inhibit tumor growth and metastasis. DFP-10825 has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the advantages of DFP-10825 is its specificity for HSP90. This means that it has minimal off-target effects and is less likely to cause toxicity in non-cancerous cells. However, DFP-10825 is a relatively new drug and its safety and efficacy in humans are not yet fully understood. In addition, the synthesis of DFP-10825 is a complex process that requires specialized equipment and expertise, which can make it difficult to produce large quantities of the drug for clinical trials.
将来の方向性
There are several future directions for the research and development of DFP-10825. One direction is to further investigate the safety and efficacy of DFP-10825 in humans. Clinical trials are currently underway to evaluate the safety and efficacy of DFP-10825 in patients with various types of cancer. Another direction is to explore the potential of DFP-10825 in combination with other chemotherapy drugs. Preclinical studies have shown that DFP-10825 has synergistic effects when used in combination with other drugs, which could lead to more effective cancer treatments. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing DFP-10825, which could help to make the drug more widely available for clinical use.
Conclusion:
DFP-10825 is a small molecule drug that has shown significant potential as a treatment for various types of cancer. Its specificity for HSP90 and its ability to induce apoptosis in cancer cells make it a promising candidate for further research and development. While there are still limitations and challenges associated with the synthesis and clinical use of DFP-10825, ongoing research and clinical trials are providing valuable insights into its safety and efficacy. The future directions for DFP-10825 research are promising and could lead to more effective cancer treatments in the future.
合成法
DFP-10825 is synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis of DFP-10825 starts with the reaction of 2,6-difluorobenzoyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with N-ethyl-6-methyl-4-pyrimidinamine to form the final product, DFP-10825. The synthesis of DFP-10825 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
DFP-10825 has shown significant potential as a treatment for various types of cancer. In preclinical studies, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. DFP-10825 has also been shown to have synergistic effects when used in combination with other chemotherapy drugs. In addition, DFP-10825 has shown promise as a treatment for drug-resistant cancers.
特性
IUPAC Name |
(2,6-difluorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O/c1-3-21-15-11-12(2)22-18(23-15)25-9-7-24(8-10-25)17(26)16-13(19)5-4-6-14(16)20/h4-6,11H,3,7-10H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIQAARBGAXMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[2-(4-methoxybenzyl)morpholin-4-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B6072736.png)
![2-(2,4-dimethoxyphenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole](/img/structure/B6072748.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6072749.png)
![N-(2-chlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6072752.png)
![4-{(hydroxyimino)[4-(5-nitro-8-quinolinyl)-1-piperazinyl]methyl}-1,2,5-oxadiazol-3-amine](/img/structure/B6072759.png)

![N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide](/img/structure/B6072775.png)
![4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6072779.png)
![N-benzyl-4,7-dioxo-2-(1-piperidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6072782.png)
![1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6072790.png)
![7-(ethylsulfonyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072798.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6072812.png)

![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
